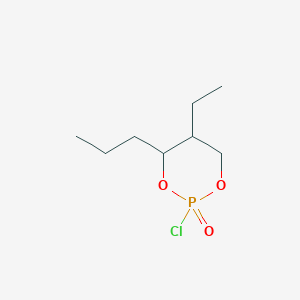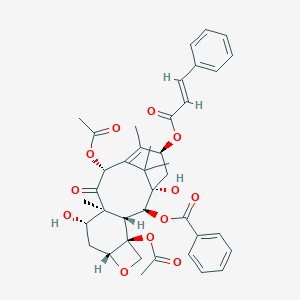
Taxuspinanane J
Descripción general
Descripción
Taxuspinanane J is a natural product isolated from the bark of Taxus cuspidata, a species of yew tree. This compound has shown great potential in various scientific research fields, including cancer treatment, drug discovery, and chemical synthesis.
Aplicaciones Científicas De Investigación
Taxuspinananes and Taxoids Research
Taxuspinananes, including Taxuspinanane J, are primarily derived from various Taxus species. These compounds, particularly taxuspinanane A, have shown potent cytotoxic activity. They have been a focus of research due to their potential applications in cancer treatment and other medical fields. The structure of these compounds has been extensively studied through techniques like 2D NMR and MS spectroscopic analysis (Morita et al., 1997), (Buchta et al., 2006).
Taxanes in Cancer Treatment
Taxus-derived compounds, notably taxanes like paclitaxel, have been extensively researched for their applications in cancer treatment. Studies like the TAXUS I trial have evaluated the safety and feasibility of paclitaxel-eluting stents for treating coronary lesions, showcasing the potential of these compounds in medical applications beyond chemotherapy (Grube et al., 2003).
Biosynthesis and Metabolic Engineering
Understanding the biosynthetic pathways of taxol and related compounds is crucial for metabolic engineering efforts. Research has focused on the jasmonate-responsive expression of biosynthesis genes in Taxus cells and the impact of transcription factors on these pathways. These studies are essential for improving the yield of these valuable compounds through biotechnological means (Lenka et al., 2015).
Paclitaxel-eluting Stents
Innovations in drug-eluting stents, such as the TAXUS Liberté stent, utilize the anti-proliferative properties of paclitaxel. These stents aim to reduce restenosis rates in coronary artery disease treatments, demonstrating the diverse applications of taxanes in cardiovascular therapies (Turco et al., 2007).
Taxus Genomics and Transcriptomics
Studies on Taxus transcriptomics have offered insights into the gene expression patterns related to taxol biosynthesis, potentially aiding in the selective breeding or genetic modification of Taxus species for increased taxol production (Hao et al., 2011).
Microtubule Assembly and Taxol Resistance
Research has explored how taxol and related compounds promote microtubule assembly, a mechanism critical for their anti-cancer properties. Understanding the molecular interactions and resistance mechanisms to taxol is important for developing more effective cancer therapies (Schiff et al., 1979).
Comprehensive Studies on Taxus
Comprehensive studies on Taxus species have reviewed the medicinal value, biochemistry, and potential applications of taxanes. These studies encompass various aspects including biosynthesis, genomics, and the potential for sustainable production methods (Hao et al., 2015).
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(E)-3-phenylprop-2-enoyl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44O12/c1-22-27(50-30(44)18-17-25-13-9-7-10-14-25)20-40(47)35(51-36(46)26-15-11-8-12-16-26)33-38(6,28(43)19-29-39(33,21-48-29)52-24(3)42)34(45)32(49-23(2)41)31(22)37(40,4)5/h7-18,27-29,32-33,35,43,47H,19-21H2,1-6H3/b18-17+/t27-,28-,29+,32+,33-,35-,38+,39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZXDJGRIUOJEB-ODILUHENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C=CC5=CC=CC=C5)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)/C=C/C5=CC=CC=C5)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-O-Cinnamoylbaccatin III | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





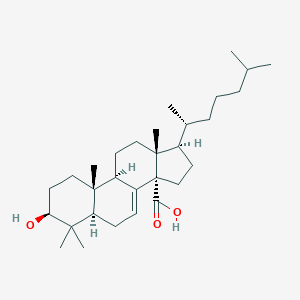
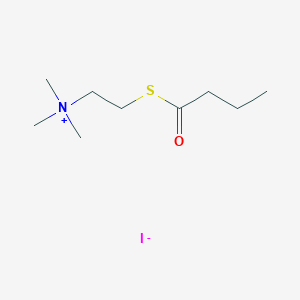
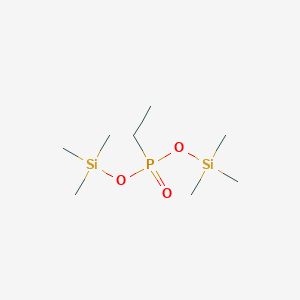
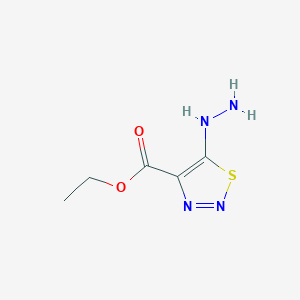
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
